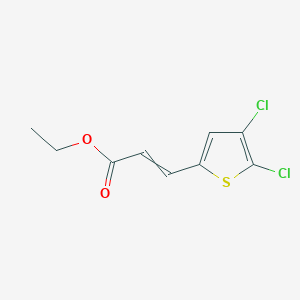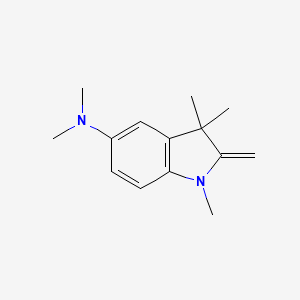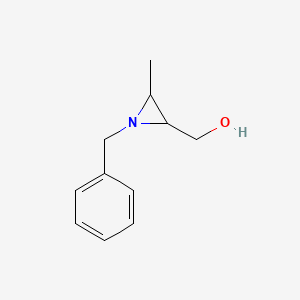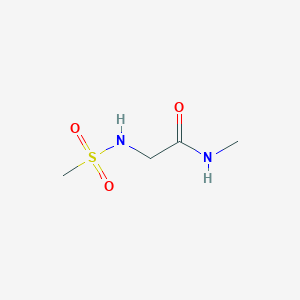
Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate is a chemical compound with the molecular formula C9H8Cl2O2S It is characterized by the presence of a thiophene ring substituted with two chlorine atoms at positions 4 and 5, and an ethyl ester group attached to a propenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate typically involves the reaction of 4,5-dichlorothiophene-2-carboxylic acid with ethyl acrylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using a base such as potassium carbonate to facilitate the esterification process. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Additionally, green chemistry principles may be applied to minimize the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate can be compared with other similar compounds, such as:
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of chlorine atoms in this compound imparts unique properties, such as increased electron-withdrawing effects, which can influence its reactivity and interactions with molecular targets.
Propriétés
Numéro CAS |
90348-65-5 |
|---|---|
Formule moléculaire |
C9H8Cl2O2S |
Poids moléculaire |
251.13 g/mol |
Nom IUPAC |
ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8Cl2O2S/c1-2-13-8(12)4-3-6-5-7(10)9(11)14-6/h3-5H,2H2,1H3 |
Clé InChI |
XBONZTTUMDNNKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CC(=C(S1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)


![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)






![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)


![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
